Benzofuran-2-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
Benzofuran-2-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a benzofuran moiety linked to a pyrrolidine ring through a methanone bridge. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological activities , suggesting that they interact with multiple targets.
Mode of Action
Benzofuran derivatives have been shown to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Benzofuran derivatives have been associated with a variety of biological activities, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds , suggesting that this compound may also exhibit favorable pharmacokinetic properties.
Result of Action
Benzofuran derivatives have been associated with a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that this compound may also exhibit similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, light, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets. For instance, certain benzofuran derivatives have been shown to undergo photoinduced 6π-electrocyclization , indicating that light can influence their chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzofuran-2-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the benzofuran core, which can be synthesized through cyclization reactions involving phenols and aldehydes. The pyrrolidine ring can be introduced via nucleophilic substitution reactions. The final step often involves coupling the benzofuran and pyrrolidine moieties through a methanone linkage, using reagents such as acyl chlorides or anhydrides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Benzofuran-2-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinones.
Reduction: The pyrrolidine ring can be reduced to form secondary amines.
Substitution: The methanone bridge can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted benzofuran or pyrrolidine derivatives.
Scientific Research Applications
Benzofuran-2-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds with similar benzofuran cores but different substituents.
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different linkages.
Uniqueness
Benzofuran-2-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is unique due to its specific combination of benzofuran and pyrrolidine moieties, which confer distinct biological activities and chemical properties not found in other similar compounds.
Properties
IUPAC Name |
1-benzofuran-2-yl-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12-9-13(2)21-19(20-12)24-15-7-8-22(11-15)18(23)17-10-14-5-3-4-6-16(14)25-17/h3-6,9-10,15H,7-8,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHACWRMHYYXOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4O3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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